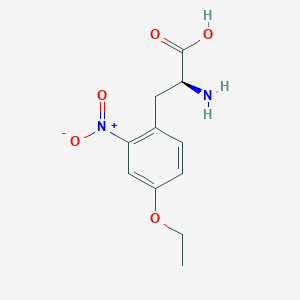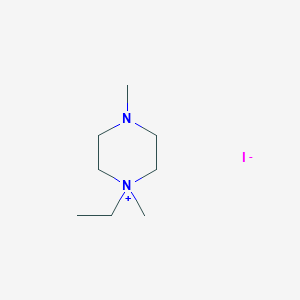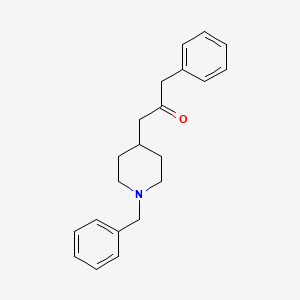![molecular formula C17H28O4Si B14274186 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one CAS No. 165954-56-3](/img/structure/B14274186.png)
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is an organic compound that features a unique combination of a phenyl ring substituted with a methyl group and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one typically involves the reaction of 4-methylacetophenone with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to replace the triethoxysilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new organosilicon compounds.
Scientific Research Applications
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one involves its interaction with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in materials science.
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
Uniqueness
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is unique due to the presence of both a phenyl ring and a triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
CAS No. |
165954-56-3 |
|---|---|
Molecular Formula |
C17H28O4Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[4-methyl-2-(2-triethoxysilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H28O4Si/c1-6-19-22(20-7-2,21-8-3)12-11-16-13-14(4)9-10-17(16)15(5)18/h9-10,13H,6-8,11-12H2,1-5H3 |
InChI Key |
NSHXEORLQMTVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=C(C=CC(=C1)C)C(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



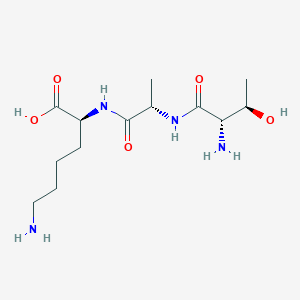
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
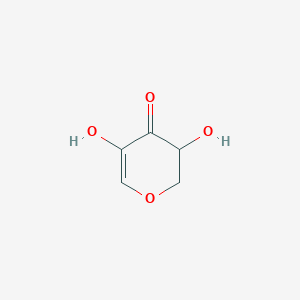
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

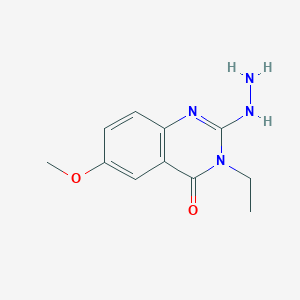
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
